An In-depth Technical Guide to the Basic Properties of 6-Thioxodihydropyrimidine-2,4(1H,3H)-dione (6-Thiouracil)
An In-depth Technical Guide to the Basic Properties of 6-Thioxodihydropyrimidine-2,4(1H,3H)-dione (6-Thiouracil)
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive exploration of the fundamental basic properties of 6-thioxodihydropyrimidine-2,4(1H,3H)-dione, a compound more commonly known as 6-thiouracil. As a sulfur-containing analogue of the pyrimidine base uracil, 6-thiouracil and its derivatives have garnered significant interest in medicinal chemistry, particularly as antithyroid agents.[1][2] Understanding the core physicochemical characteristics of this molecule, such as its tautomerism and acid-base behavior, is paramount for the rational design of novel therapeutics and for elucidating its mechanism of action at a molecular level. This document moves beyond a mere recitation of facts, offering a detailed analysis of the causality behind its properties and providing actionable experimental protocols for their investigation.
Molecular Structure and Tautomerism: The Foundation of Reactivity
6-Thioxodihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with the molecular formula C4H4N2O2S.[3] Its structure, featuring two amide protons, a thiocarbonyl group, and a carbonyl group, gives rise to complex tautomeric equilibria. These tautomers, which differ in the location of protons and double bonds, can coexist in solution, and their relative populations are highly dependent on the solvent and pH.
The principal tautomeric forms include the thione-keto, thiol-keto, thione-enol, and thiol-enol forms. The thio-keto form is generally considered the most stable tautomer in the solid state and in neutral aqueous solutions. However, the ability to exist in different tautomeric forms is crucial to its biological activity and chemical reactivity. For instance, the tautomerism of thiouracil derivatives has been shown to be a key factor in their interaction with biological targets like lactoperoxidase.[4][5]
Caption: Tautomeric equilibria of 6-thiouracil.
Acid-Base Properties: A Quantitative Perspective
The basicity of 6-thiouracil is a critical parameter that governs its solubility, membrane permeability, and interaction with biological macromolecules. The molecule possesses two acidic protons on the nitrogen atoms (N1 and N3) of the pyrimidine ring. The deprotonation of these sites gives rise to anionic species. The pKa values associated with these deprotonation events are essential for predicting the ionization state of the molecule at a given pH.
While the term "basic properties" is in the topic, it's important to clarify that 6-thiouracil is a weak acid, with its conjugate base exhibiting basic properties. The pKa values quantify the acidity of the N-H protons. In the context of its interaction with biological systems, the ability of the deprotonated, anionic form to act as a nucleophile or a ligand is a manifestation of its basic character.
| pKa Value | Attributed Proton | Reference |
| ~8.1 | N1-H | [6] (Similar to 2-thiouracil) |
| >12 | N3-H | [7] (Similar to uracil) |
The lower pKa value is typically associated with the N1 proton due to the electronic influence of the adjacent thiocarbonyl group. The N3 proton is significantly less acidic. This differential acidity is fundamental to its chemical behavior and is a key consideration in the synthesis of N-substituted derivatives.
Caption: Stepwise deprotonation of 6-thiouracil.
Experimental Determination of pKa: A UV/Vis Spectrophotometric Approach
The determination of pKa values for compounds like 6-thiouracil, which possess chromophores, can be elegantly achieved using UV/Vis spectrophotometry. This method relies on the principle that the different ionization states of a molecule (neutral, monoanionic, dianionic) will exhibit distinct absorption spectra. By monitoring the change in absorbance at a specific wavelength as a function of pH, a titration curve can be generated, from which the pKa can be calculated.
Rationale for Method Selection
UV/Vis spectrophotometry is a robust and widely accessible technique for pKa determination. It is particularly well-suited for compounds with ionizable groups in proximity to a chromophoric system, as is the case with 6-thiouracil. The method is sensitive, requires a relatively small amount of sample, and can be automated for high-throughput screening. The compliance of modern spectrophotometers with pharmacopeial standards (e.g., USP <857> and Ph. Eur. 2.2.25) ensures the accuracy and reliability of the data.[8][9]
Detailed Experimental Protocol
Objective: To determine the first pKa (pKa1) of 6-thioxodihydropyrimidine-2,4(1H,3H)-dione.
Materials:
-
6-thioxodihydropyrimidine-2,4(1H,3H)-dione
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
A series of buffers covering the pH range of 6 to 10 (e.g., phosphate and borate buffers)
-
Deionized water
-
Calibrated pH meter
-
UV/Vis spectrophotometer (compliant with USP <857> and Ph. Eur. 2.2.25)[8][9]
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Stock Solution: Accurately weigh a small amount of 6-thiouracil and dissolve it in a known volume of deionized water to prepare a stock solution of approximately 1 mM. Gentle heating or the addition of a minimal amount of NaOH may be necessary to aid dissolution.
-
Preparation of Test Solutions: Prepare a series of solutions by diluting the stock solution with the different pH buffers to a final concentration of approximately 0.05 mM. Ensure the final volume is consistent for all samples.
-
pH Measurement: Accurately measure the pH of each test solution using a calibrated pH meter.
-
Spectrophotometric Measurement:
-
Record the UV/Vis spectrum of each test solution from 200 to 400 nm, using the corresponding buffer as a blank.
-
Identify the wavelength(s) of maximum absorbance difference between the fully protonated and deprotonated species.
-
-
Data Analysis:
-
Plot the absorbance at the chosen wavelength(s) against the measured pH values.
-
The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation or by determining the pH at the half-equivalence point to obtain the pKa value.
-
Caption: Workflow for pKa determination via UV/Vis spectrophotometry.
Implications of Basicity in Drug Development
The basic properties of 6-thiouracil and its derivatives are of profound importance in the context of drug development.
-
Solubility and Formulation: The ability to form salts by reacting with bases can significantly enhance the aqueous solubility of thiouracil derivatives, which is often a challenge for poorly soluble drug candidates.
-
Pharmacokinetics: The ionization state of a drug molecule influences its absorption, distribution, metabolism, and excretion (ADME) profile. The pKa value is a critical input for predictive pharmacokinetic models.
-
Drug-Target Interactions: The protonation state of 6-thiouracil can dictate its ability to form hydrogen bonds and other non-covalent interactions with its biological target. For example, the deprotonated form may act as a more potent nucleophile or metal chelator.
-
Synthesis of Derivatives: The differential acidity of the N1 and N3 protons allows for selective alkylation and other modifications to synthesize new analogues with improved potency and pharmacokinetic properties.[10][11]
Conclusion
The basic properties of 6-thioxodihydropyrimidine-2,4(1H,3H)-dione are intricately linked to its tautomeric nature and the acidity of its N-H protons. A thorough understanding of these fundamental characteristics, quantified by pKa values, is indispensable for researchers and scientists in the field of drug discovery and development. The experimental protocols outlined in this guide provide a robust framework for the accurate determination of these parameters, thereby facilitating the rational design and optimization of novel thiouracil-based therapeutics. The interplay between structure, tautomerism, and acid-base properties underscores the complexity and richness of the chemistry of this important class of heterocyclic compounds.
References
- Golankiewicz, B., Zeidler, J., & Popenda, M. (n.d.). Determination of the tautomerism of 5,5-disubstituted analogues of 6-amino-2-thiouracil by 1 H and 13 C nuclear magnetic resonance spectroscopy. Journal of the Chemical Society, Perkin Transactions 2.
- Kryachko, E. S. (2001). Thiouracils: Acidity, Basicity, and Interaction with Water. The Journal of Physical Chemistry A, 105(13).
-
PubChem. (n.d.). 6-thioxodihydropyrimidine-2,4(1H,3H)-dione. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Propylthiouracil. National Center for Biotechnology Information. Retrieved from [Link]
- (n.d.). Synthesis and Antioxidant Activity of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. PMC.
- Soleimani, M., Mirzaei, M., Mofid, M. R., Khodarahmi, G., & Rahimpour, S. F. (2020). Lactoperoxidase inhibition by tautomeric propylthiouracils. Asian Journal of Green Chemistry.
-
PubChem. (n.d.). Thiouracil. National Center for Biotechnology Information. Retrieved from [Link]
- Zakrzewski, R., Skowron, M., Ciesielski, W., & Rembisz, Ż. (n.d.).
-
DNAmod. (n.d.). 6-propyl-2-thiouracil. Retrieved from [Link]
- (n.d.). Vibrational spectra of 6-methyluracil, 6-methyl-2-thiouracil and their deuterated analogues.
- (n.d.).
- (n.d.). Synthesis of 3-(Aminooxoethyl)-6-methyl-1-(thiethan-3-yl)-pyrimidine-2,4-(1H,3H)-diones.
- (n.d.).
- (n.d.). Exploring Formations of Thio-Thiol and Keto-Enol Tautomers for Structural Analysis of 2-Thiouracil. Advanced Journal of Science and Engineering.
- (n.d.). Cocrystals of 6-propyl-2-thiouracil: N—H⋯O versus N—H⋯S hydrogen bonds. IUCr.
- (n.d.).
- (2016). Spectrophotometric Determination of 6-Propyl-2-Thiouracil in Pharmaceutical Formulations Based on Prussian Blue Complex Formation: An Undergraduate Instrumental Analysis Laboratory Experiment.
-
Wikipedia. (n.d.). Uracil. Retrieved from [Link]
- (n.d.). The chromatograms obtained from a 6-methyl-2-thiouracil-spiked urine sample.
-
Wikipedia. (n.d.). Propylthiouracil. Retrieved from [Link]
- (n.d.). Quantum-Chemistry Study of the Photophysical Properties of 4-Thiouracil and Comparisons with 2-Thiouracil. PMC.
-
PubChem. (n.d.). Methylthiouracil. National Center for Biotechnology Information. Retrieved from [Link]
- (n.d.).
- (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. MDPI.
- (2024). Synthetic design of novel uracil and thiouracil derivatives.
- (n.d.).
- Agilent. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and Ph. Eur. 2.2.25.
- Agilent. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.).
- (n.d.). The antithyroid agent 6-n-propyl-2-thiouracil is a mechanism-based inactivator of the neuronal nitric oxide synthase isoform. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. DNAmod: 6-propyl-2-thiouracil [dnamod.hoffmanlab.org]
- 3. 6-thioxodihydropyrimidine-2,4(1H,3H)-dione | C4H4N2O2S | CID 15685570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. sciengpub.ir [sciengpub.ir]
- 6. Thiouracil | C4H4N2OS | CID 1269845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Uracil - Wikipedia [en.wikipedia.org]
- 8. Bot Verification [merel.si]
- 9. agilent.com [agilent.com]
- 10. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
